

Synthesis of 5-Carboxyphthalide in Oleum: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: 5-Carboxyphthalide

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Application Note

This document provides a comprehensive protocol for the synthesis of **5-carboxyphthalide**, a key intermediate in the production of pharmaceuticals like the antidepressant citalopram.[1] The described method involves the reaction of terephthalic acid with a formaldehyde source, such as paraformaldehyde or trioxane, in the presence of oleum (fuming sulfuric acid). This process offers high yields and purity, making it suitable for laboratory and industrial scale applications.[2][3][4] The protocol details the reaction setup, execution, and purification of the final product.

Summary of Quantitative Data

The following tables summarize the key quantitative parameters from various cited protocols for the synthesis of **5-carboxyphthalide**.

Table 1: Reaction Conditions

Parameter	Value	Source
Starting Material	Terephthalic Acid	[2][4]
Formaldehyde Source	Paraformaldehyde or 1,3,5-Trioxane	[2][4]
Solvent	Oleum (20-30% SO ₃)	[2][4][5]
Reaction Temperature	120-148°C	[2][4][6]
Reaction Time	2.5 - 17 hours	[2][4]

Table 2: Reagent Quantities and Yields

Reagent	Ratio/Quantity	Yield	Purity (HPLC)	Source
Terephthalic Acid	1 equivalent	82-83%	>95%	[2]
Paraformaldehyde	1.33 equivalents	83%	Not specified	[2]
1,3,5-Trioxane	0.83 equivalents (relative to terephthalic acid)	Not specified	>95%	[4]
Oleum (20% SO ₃)	6 kg per kg of terephthalic acid	83%	Not specified	[2]
Oleum (25% SO ₃)	3.3 kg per kg of terephthalic acid	82%	Not specified	[2]
Oleum (25% SO ₃)	~3 L per kg of terephthalic acid	>94%	>95%	[4]

Experimental Protocol

This protocol describes the synthesis of **5-carboxyphthalide** from terephthalic acid and paraformaldehyde in oleum.

Materials:

- Terephthalic acid
- Paraformaldehyde
- Oleum (20-25% SO₃)
- Sodium hydroxide (NaOH), 10% aqueous solution
- Sulfuric acid (H₂SO₄), 50% or 96% aqueous solution
- Activated carbon
- Deionized water
- Filter aid

Equipment:

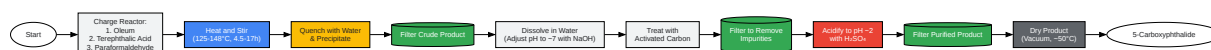
- Glass-lined reactor or appropriate reaction vessel with mechanical stirring, heating, and cooling capabilities
- Addition funnel
- Filtration apparatus (e.g., Buchner funnel)
- pH meter

Procedure:

1. Reaction Setup: a. In a clean and dry glass-lined reactor, charge the oleum (20-25% SO₃).^[2] b. Under constant agitation, slowly add terephthalic acid to the oleum.^[4] c. Subsequently, add paraformaldehyde to the mixture. The addition of reagents should be done portion-wise to control any exothermic reaction.^[2]
2. Reaction: a. Heat the reaction mixture to a temperature between 125°C and 148°C.^[2] b. Maintain the temperature and continue stirring for 4.5 to 17 hours. The reaction time is dependent on the reaction temperature; higher temperatures require shorter reaction times.^[2] c. The progress of the reaction can be monitored by HPLC if desired.^[4]

3. Quenching and Precipitation: a. After the reaction is complete, cool the mixture. b. Slowly and carefully add water to the reaction mixture to hydrolyze the excess oleum and precipitate the crude product.[2] A filter aid may be added at this stage.[2] c. Adjust the temperature to approximately 70-100°C.[2] d. Filter the precipitate and wash it thoroughly with water.[2]
4. Purification: a. Suspend the crude product in water.[2] b. Adjust the pH of the suspension to approximately 7 with a 10% sodium hydroxide solution to dissolve the **5-carboxyphthalide** as its sodium salt.[2] c. Add activated carbon to the solution and stir.[2] d. Filter the mixture to remove the activated carbon and any insoluble impurities. Rinse the filter cake with water.[2] e. Heat the filtrate to about 65-85°C.[2] f. Acidify the solution to a pH of approximately 2 with sulfuric acid to precipitate the purified **5-carboxyphthalide**. [2] g. Filter the purified product, wash it with water, and dry it under vacuum at approximately 50°C to a constant weight.[2][4]

Visualizations



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Caption: Workflow for the synthesis and purification of **5-Carboxyphthalide**.

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